Tetradecamethylcycloheptasiloxane

Description

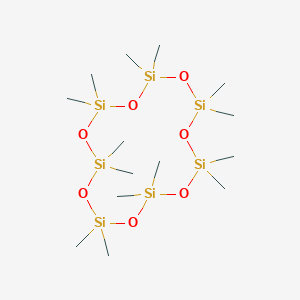

Structure

3D Structure

Properties

IUPAC Name |

2,2,4,4,6,6,8,8,10,10,12,12,14,14-tetradecamethyl-1,3,5,7,9,11,13-heptaoxa-2,4,6,8,10,12,14-heptasilacyclotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H42O7Si7/c1-22(2)15-23(3,4)17-25(7,8)19-27(11,12)21-28(13,14)20-26(9,10)18-24(5,6)16-22/h1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSANOGQCVHBHIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H42O7Si7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059348 | |

| Record name | Cycloheptasiloxane, tetradecamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107-50-6 | |

| Record name | Tetradecamethylcycloheptasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclomethicone 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloheptasiloxane, tetradecamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecamethylcycloheptasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOMETHICONE 7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCK5L8VU47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Tetradecamethylcycloheptasiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecamethylcycloheptasiloxane, also known as D7, is a cyclic volatile methylsiloxane (cVMS) with the chemical formula C₁₄H₄₂O₇Si₇.[1][2] It is a colorless and odorless liquid characterized by a ring structure of seven silicon atoms alternating with seven oxygen atoms, with two methyl groups attached to each silicon atom.[3][4] This unique structure imparts a range of physical and chemical properties, including high thermal stability, chemical inertness, low surface tension, and a low viscosity-temperature coefficient, making it a valuable compound in various industrial and consumer applications.[3][4][5]

This technical guide provides a comprehensive overview of the physical properties of this compound, presenting quantitative data in structured tables and outlining the general experimental protocols used for their determination.

Core Physical Properties

The physical characteristics of this compound are well-documented across various chemical databases and literature. The following tables summarize the key quantitative data for this compound.

Table 1: General and Molar Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₄₂O₇Si₇ | [4][6] |

| Molar Mass | 519.08 g/mol | [4][6][7] |

| Appearance | Colorless, transparent liquid | [4][8][9] |

| Odor | Odorless | [3] |

Table 2: Thermal and Pressure-Related Properties

| Property | Value | Conditions | Source(s) |

| Melting Point | -32 °C to -26 °C | [8][10][11][12] | |

| Boiling Point | 336.5 °C | at 760 mmHg | [10][11] |

| 151 °C | at 20 mmHg | [6][7][13][14] | |

| Flash Point | 150.7 °C | [10][11] | |

| Vapor Pressure | 0.000217 mmHg | at 25 °C | [10][15] |

| 0.01 mmHg | [8][12] |

Table 3: Optical and Density Properties

| Property | Value | Source(s) |

| Density | 0.97 g/cm³ or 0.97 g/mL | [4][10] |

| 0.9703 g/cm³ | [7][14] | |

| 0.9664 g/cm³ at 25 °C | [12] | |

| Refractive Index | 1.4020 to 1.4060 | [10][12][13][14] |

| 1.432 | [15] | |

| n20D 1.40 | [4] |

Table 4: Solubility and Partitioning Properties

| Property | Value | Source(s) |

| Water Solubility | 0.001425 mg/L at 25 °C (estimated) | [11] |

| Solubility in Organic Solvents | Slightly soluble in Benzene and Chloroform | [10][13][14] |

| LogP (Octanol-Water Partition Coefficient) | 5.02880 | [10] |

Experimental Protocols for Property Determination

1. Melting Point: The melting point is typically determined using the OECD Guideline 102. This method involves heating a small sample of the substance and observing the temperature range over which it transitions from a solid to a liquid. Common techniques include the capillary tube method, where the sample is heated in a capillary tube within a heating block, or differential scanning calorimetry (DSC), which measures the heat flow to the sample as a function of temperature.

2. Boiling Point: For the boiling point, OECD Guideline 103 is generally followed. This can be determined by distillation, where the temperature of the vapor in equilibrium with the boiling liquid is measured. For substances with high boiling points or those that decompose at atmospheric pressure, a reduced pressure (vacuum) distillation is employed, as seen with the reported boiling point of 151 °C at 20 mmHg for this compound.[6][7][13][14]

3. Vapor Pressure: The low vapor pressure of this compound can be measured using several methods outlined in OECD Guideline 104. For low volatility liquids, techniques like the gas saturation method or thermogravimetric analysis (TGA) are suitable.[17][18][19] In TGA, the mass loss of a sample due to evaporation is measured as a function of temperature in a controlled atmosphere.

4. Density: The density of a liquid is determined using methods described in OECD Guideline 109. This typically involves using a pycnometer, a precisely calibrated glass vessel. The pycnometer is weighed empty, then filled with the liquid and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer.

5. Refractive Index: The refractive index, a measure of how light bends when passing through the substance, is commonly measured using a refractometer.[11][15][20] The principle involves measuring the critical angle at which light is no longer transmitted through the sample but is instead totally internally reflected. The refractive index is temperature-dependent, so measurements are typically performed at a specified temperature, such as 20 °C (n20D).

6. Viscosity: The viscosity of silicone fluids is often determined according to ASTM D4283, which is a standard test method for the kinematic viscosity of silicone fluids.[1][7][16][21] This method typically employs a viscometer, such as a capillary viscometer, where the time it takes for a specific volume of the fluid to flow through a capillary tube under the force of gravity is measured.

Chemical Synthesis and Reactivity

This compound is primarily synthesized through the hydrolysis of dichlorodimethylsilane. This process leads to the formation of a mixture of cyclic and linear siloxanes, from which D7 can be separated.

A key chemical reaction involving this compound is ring-opening polymerization.[22][23][24][25] In this process, the cyclic siloxane ring is opened, typically in the presence of an acid or base catalyst, to form long-chain polysiloxane polymers. These polymers are the basis for many silicone products, such as oils, greases, and elastomers.

Below is a diagram illustrating the general synthesis pathway from a chlorosilane monomer to a polysiloxane polymer, with the cyclic siloxane as a key intermediate.

Applications

The unique physical properties of this compound make it suitable for a variety of applications. It serves as an important intermediate in the production of silicone polymers.[5][26] Due to its thermal stability and chemical resistance, it finds use in lubricants and sealants.[4] It is also utilized in the formulation of personal care products, where it acts as a solvent and an emollient, providing a smooth, non-greasy feel.[4] In a laboratory setting, it can be used as a surface agent in gas chromatography.[26]

References

- 1. store.astm.org [store.astm.org]

- 2. chemicalinsights.ul.org [chemicalinsights.ul.org]

- 3. What are Chlorosilanes? | Elkem.com [elkem.com]

- 4. Buy this compound | 107-50-6 [smolecule.com]

- 5. Page loading... [guidechem.com]

- 6. search.library.brandeis.edu [search.library.brandeis.edu]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. oecd.org [oecd.org]

- 11. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 12. researchgate.net [researchgate.net]

- 13. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 14. oecd.org [oecd.org]

- 15. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. store.astm.org [store.astm.org]

- 17. ntv.ifmo.ru [ntv.ifmo.ru]

- 18. mdpi.com [mdpi.com]

- 19. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 20. pubs.aip.org [pubs.aip.org]

- 21. standards.iteh.ai [standards.iteh.ai]

- 22. Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control - PMC [pmc.ncbi.nlm.nih.gov]

- 23. gelest.com [gelest.com]

- 24. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 25. researchgate.net [researchgate.net]

- 26. chembk.com [chembk.com]

Tetradecamethylcycloheptasiloxane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, formula, and physicochemical properties of tetradecamethylcycloheptasiloxane. It includes a summary of its synthesis and characterization, with generalized experimental protocols.

Molecular Structure and Formula

This compound, also known as D7, is a cyclic volatile methylsiloxane (cVMS). Its molecular structure consists of a seven-membered ring of alternating silicon and oxygen atoms, with two methyl groups attached to each silicon atom.

Molecular Formula: C₁₄H₄₂O₇Si₇[1][2][3][4]

IUPAC Name: 2,2,4,4,6,6,8,8,10,10,12,12,14,14-tetradecamethyl-1,3,5,7,9,11,13-heptaoxa-2,4,6,8,10,12,14-heptasilacyclotetradecane[4]

CAS Registry Number: 107-50-6[1][3]

Canonical SMILES: C[Si]1(O--INVALID-LINK--(C)C)(C)C)(C)C)(C)C)(C)C">Si(C)C)C[4]

Molecular Structure Visualization:

Caption: Molecular structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 519.08 g/mol | [1][2][4][5][6] |

| Appearance | Colorless liquid | [2] |

| Density | 0.9703 g/cm³ | [2][7] |

| Melting Point | -32 °C | [2][7] |

| Boiling Point | 151 °C at 20 mmHg | [2][7] |

| Refractive Index | 1.4020 to 1.4060 | [2][7] |

| Solubility | Slightly soluble in Benzene and Chloroform | [7] |

Experimental Protocols

Synthesis

The synthesis of this compound can be achieved through two primary methods: the hydrolysis of dichlorodimethylsilane (B41323) and the ring-opening polymerization of cyclosiloxanes. Detailed protocols for obtaining a high yield of the specific heptamer are often proprietary. However, a generalized approach for each method is outlined below.

3.1.1. Hydrolysis of Dichlorodimethylsilane (Generalized Protocol)

This method involves the controlled hydrolysis of dichlorodimethylsilane to form a mixture of cyclic and linear siloxanes, from which this compound can be separated.

-

Materials: Dichlorodimethylsilane, concentrated hydrochloric acid ( >35%), water, and a suitable organic solvent (e.g., toluene).

-

Procedure:

-

A mixture of dichlorodimethylsilane, concentrated hydrochloric acid, and recycled dilute acid from a secondary hydrolysis step is fed into a reactor. The typical weight ratio is approximately 1:1.5:0.5-3.

-

The hydrolysis is carried out at a controlled temperature between 10-60°C and a pressure of 0-0.3 MPa.

-

The resulting hydrolysate, containing a mixture of siloxanes, is then subjected to a secondary hydrolysis with excess water at room temperature.

-

The product is neutralized, for example, by passing it through a resin adsorption filter.

-

This compound is then isolated from the mixture of cyclic and linear siloxanes through fractional distillation.

-

3.1.2. Ring-Opening Polymerization of Cyclosiloxanes (Generalized Protocol)

This method involves the polymerization of smaller cyclosiloxane monomers, such as hexamethylcyclotrisiloxane (B157284) (D3) or octamethylcyclotetrasiloxane (B44751) (D4), under conditions that favor the formation of the seven-membered ring.

-

Materials: Hexamethylcyclotrisiloxane (D3) or octamethylcyclotetrasiloxane (D4), an anionic or cationic catalyst (e.g., potassium hydroxide, trifluoromethanesulfonic acid), and a terminating agent (e.g., trimethylchlorosilane).

-

Procedure:

-

The cyclosiloxane monomer is mixed with a catalyst in a moisture-free environment.

-

The reaction is typically carried out in bulk or in a suitable solvent.

-

The polymerization is allowed to proceed under controlled temperature and pressure to achieve the desired equilibrium.

-

The reaction is terminated by the addition of a capping agent.

-

This compound is then separated from the resulting mixture of polymers and other cyclosiloxanes by vacuum distillation.

-

Analytical Characterization

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a primary technique for the identification and quantification of this compound.

-

Sample Preparation:

-

If in a matrix (e.g., biological or environmental sample), extract the compound using a suitable solvent such as ethanol (B145695) or petroleum ether.

-

For pure samples, dissolve a known quantity in a volatile solvent like ethyl acetate.

-

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., JEOL GCMS JMS-GCMATE II).

-

GC Conditions:

-

Column: Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.51 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 70°C for 3 minutes, then ramp up to 250°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: A suitable mass range to detect the molecular ion and characteristic fragments of this compound.

-

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates.

-

Alternatively, the sample can be dissolved in a suitable solvent with low infrared absorbance in the regions of interest, such as carbon tetrachloride (CCl₄) or carbon disulfide (CS₂). A 5% solution in CCl₄ for the 3800-1300 cm⁻¹ region and a 2% solution in CS₂ for the 1300-620 cm⁻¹ region can be used.[5]

-

-

Instrumentation: A Fourier-Transform Infrared Spectrometer (e.g., Perkin Elmer System One).

-

Analysis Parameters:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 2 cm⁻¹.

-

Path Length: 0.011 cm to 0.020 cm for solutions.[5]

-

A background spectrum of the solvent or KBr plates should be recorded and subtracted from the sample spectrum.

-

Logical Workflow for Synthesis and Analysis

References

- 1. Ring opening polymerization of macrocyclic siloxane monomers and suppression of polymer backbiting reactions - American Chemical Society [acs.digitellinc.com]

- 2. eng.uc.edu [eng.uc.edu]

- 3. Cycloheptasiloxane, tetradecamethyl- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. gelest.com [gelest.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of novel cyclosiloxane monomers containing push–pull moieties and their anionic ring opening polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]

Synthesis of Tetradecamethylcycloheptasiloxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for Tetradecamethylcycloheptasiloxane (D7), a key component in the production of silicone polymers and an ingredient in various industrial and consumer products. This document details the core methodologies, presents quantitative data for comparison, and includes detailed experimental protocols and workflow visualizations to support research and development in this area.

Introduction

This compound, also known as D7, is a cyclic volatile methylsiloxane (cVMS) with the chemical formula C₁₄H₄₂O₇Si₇. It consists of seven repeating dimethylsiloxane units in a cyclic structure.[1] D7 serves as an important intermediate in the synthesis of silicone polymers, such as methyl silicone oils.[2] Its unique properties, including thermal stability and chemical inertness, make it suitable for applications in lubricants, sealants, and coatings.[2] This guide explores the principal industrial methods for its synthesis: hydrolysis of dimethyldichlorosilane, ring-opening polymerization of cyclosiloxanes, and depolymerization of silicone waste.

Core Synthesis Pathways

The industrial production of this compound primarily relies on three core methodologies. Each pathway offers distinct advantages and challenges in terms of yield, purity, and scalability.

Hydrolysis of Dimethyldichlorosilane

The foundational method for synthesizing a mixture of cyclic and linear siloxanes, including D7, is the hydrolysis of dimethyldichlorosilane ((CH₃)₂SiCl₂).[3] This process involves the reaction of dimethyldichlorosilane with water, which leads to the formation of silanediols. These intermediates are unstable and readily undergo condensation to form a mixture of cyclic oligomers (D3, D4, D5, D6, D7, etc.) and linear polydimethylsiloxanes.[3]

The distribution of the cyclic species is influenced by reaction conditions such as temperature, pressure, and the presence of catalysts.[4] While this method is a primary source of cyclosiloxanes, controlling the reaction to selectively yield D7 is challenging. The resulting mixture requires separation, typically through fractional distillation, to isolate D7.[5][6]

Ring-Opening Polymerization (ROP)

Ring-opening polymerization is a versatile method for the synthesis of polysiloxanes and can be adapted to produce specific cyclic siloxanes through equilibration reactions.[7][8] This process typically starts with a smaller, more readily available cyclic siloxane, such as octamethylcyclotetrasiloxane (B44751) (D4). In the presence of an acid or base catalyst, the D4 ring opens to form a linear polymer.[7]

This polymerization is a reversible process, and under specific conditions, an equilibrium is established between the linear polymer and a distribution of cyclic siloxanes of varying ring sizes, including D7.[8] The composition of the cyclic mixture at equilibrium is dependent on factors such as temperature and monomer concentration.[7] Isolating D7 from this mixture requires subsequent purification steps like fractional distillation.[5]

Depolymerization of Polydimethylsiloxane (B3030410) (PDMS)

A more recent and sustainable approach to obtaining cyclic siloxanes is the depolymerization of high molecular weight polydimethylsiloxane (PDMS), which can be sourced from silicone waste. This method represents a form of chemical recycling. The process involves breaking down the long polymer chains of PDMS into smaller, cyclic molecules.[8]

This is typically achieved through thermal or catalytic processes. Catalytic depolymerization, often employing fluoride-based catalysts such as tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT), can be highly efficient, with some processes reporting high yields of cyclic siloxanes.[5] The reaction conditions, including the choice of solvent and catalyst concentration, play a crucial role in the efficiency and product distribution of the depolymerization process.[5]

Data Presentation

The following tables summarize the key quantitative data associated with the different synthesis pathways for producing cyclic siloxanes, with a focus on conditions that would influence the formation of D7. It is important to note that specific yield and purity data for D7 are often not reported in isolation but as part of a mixture of cyclosiloxanes.

| Parameter | Hydrolysis of (CH₃)₂SiCl₂ | Ring-Opening Polymerization (Equilibration) | Depolymerization of PDMS |

| Starting Material | Dimethyldichlorosilane | Octamethylcyclotetrasiloxane (D4) or other cyclosiloxanes | Polydimethylsiloxane (PDMS) |

| Typical Catalyst | None (self-catalyzed by HCl) or added acid/base | Strong acids (e.g., H₂SO₄) or bases (e.g., KOH) | Fluoride salts (e.g., TBAT), strong bases (e.g., KOH) |

| Reaction Temperature | 0 - 40 °C | 25 - 170 °C | Room Temperature to 200 °C[9] |

| Overall Yield of Cyclics | Variable, depends on conditions | Equilibrium-dependent | Can be >70%[8] |

| Purity of D7 | Part of a mixture, requires purification | Part of a mixture, requires purification | Part of a mixture, requires purification |

| Key Advantages | Utilizes a basic building block of silicone chemistry | Can use readily available cyclosiloxanes | Promotes a circular economy by recycling silicone waste |

| Key Challenges | Difficult to control selectivity for D7 | Equilibrium nature limits direct yield of a single species | Requires a source of PDMS, catalyst removal |

Table 1: Comparison of Synthesis Pathways for Cyclic Siloxanes

| Cyclosiloxane | Boiling Point (°C at 1 atm) |

| D4 (Octamethylcyclotetrasiloxane) | 175 |

| D5 (Decamethylcyclopentasiloxane) | 211 |

| D6 (Dodecamethylcyclohexasiloxane) | 245 |

| D7 (this compound) | ~270 (extrapolated) |

Table 2: Boiling Points of Common Cyclic Siloxanes[9] (Note: The boiling point of D7 is an approximation based on the trend of lower cyclosiloxanes, as a precise value at 1 atm was not found in the provided search results. A boiling point of 151°C at 20 mmHg has been reported.[2])

Experimental Protocols

The following are generalized experimental protocols for the key synthesis methods. These should be adapted and optimized based on specific laboratory conditions and desired outcomes.

Protocol for Hydrolysis of Dimethyldichlorosilane

Objective: To produce a mixture of cyclic and linear siloxanes from the hydrolysis of dimethyldichlorosilane.

Materials:

-

Dimethyldichlorosilane ((CH₃)₂SiCl₂)

-

Deionized water

-

Organic solvent (e.g., diethyl ether or toluene)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a condenser, place a mixture of deionized water and the organic solvent.

-

Cool the flask in an ice bath.

-

Slowly add dimethyldichlorosilane to the stirred water-solvent mixture via the dropping funnel. The reaction is exothermic and will produce hydrogen chloride gas, so proper ventilation and safety precautions are essential.

-

After the addition is complete, continue stirring for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Separate the organic layer containing the siloxanes.

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the hydrochloric acid, followed by washing with deionized water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure to obtain a mixture of cyclic and linear siloxanes.

-

The mixture can then be subjected to fractional distillation under vacuum to separate the different cyclic siloxanes based on their boiling points.[5]

Protocol for Ring-Opening Polymerization (Equilibration) of D4

Objective: To produce a mixture of cyclic siloxanes, including D7, through the equilibration of octamethylcyclotetrasiloxane (D4).

Materials:

-

Octamethylcyclotetrasiloxane (D4)

-

Catalyst (e.g., potassium hydroxide (B78521) (KOH) or a strong acid like sulfuric acid)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Place purified D4 into a reaction vessel equipped with a stirrer and an inlet for an inert gas.

-

Heat the D4 to the desired reaction temperature (e.g., 140-160 °C) under a slow stream of inert gas.

-

Add the catalyst to the heated D4. The amount of catalyst will influence the rate of equilibration.

-

Allow the reaction to proceed with stirring for several hours until equilibrium is reached. The time required will depend on the temperature and catalyst concentration.

-

To stop the reaction, neutralize the catalyst. For a basic catalyst like KOH, an acid can be added. For an acidic catalyst, a base can be used.

-

The resulting product is a mixture of linear polydimethylsiloxane and various cyclic siloxanes (D3, D4, D5, D6, D7, etc.).

-

The cyclic siloxanes can be isolated from the high molecular weight polymer and then separated from each other by fractional vacuum distillation.[5]

Protocol for Catalytic Depolymerization of PDMS

Objective: To produce a mixture of cyclic siloxanes from the depolymerization of polydimethylsiloxane.

Materials:

-

Polydimethylsiloxane (PDMS)

-

Catalyst (e.g., tetrabutylammonium difluorotriphenylsilicate - TBAT)

-

Solvent (e.g., acetone (B3395972) or ethyl acetate)[5]

Procedure:

-

Dissolve the PDMS in a suitable solvent in a reaction flask.

-

Add the catalyst to the PDMS solution. The catalyst loading is typically a small molar percentage relative to the repeating siloxane units.[5]

-

Stir the reaction mixture at the desired temperature. Some protocols report successful depolymerization at room temperature.[5]

-

Monitor the reaction progress by techniques such as Gel Permeation Chromatography (GPC) to observe the decrease in molecular weight of the polymer.

-

Once the depolymerization is complete, the catalyst may need to be removed. This can sometimes be achieved by precipitation or filtration.

-

The solvent is then removed under reduced pressure to yield a mixture of cyclic siloxanes.

-

Fractional distillation under vacuum is then used to separate the individual cyclic siloxanes, including D7.[9]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overview of the three main synthesis pathways for D7.

Caption: Experimental workflow for the hydrolysis of dimethyldichlorosilane.

Caption: Experimental workflow for the ring-opening polymerization of D4.

Caption: Experimental workflow for the depolymerization of PDMS.

References

- 1. chemicalinsights.ul.org [chemicalinsights.ul.org]

- 2. Buy this compound | 107-50-6 [smolecule.com]

- 3. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]

- 4. CN101817505B - Dimethyl dichlorosilane hydrolysis method for directly producing gaseous hydrogen chloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Fractional distillation - Wikipedia [en.wikipedia.org]

- 7. gelest.com [gelest.com]

- 8. Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Siloxanes - Silicones Europe [silicones.eu]

In-Depth Technical Guide to Tetradecamethylcycloheptasiloxane (CAS 107-50-6) for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetradecamethylcycloheptasiloxane (CAS 107-50-6), a cyclic volatile methylsiloxane (cVMS) also known as D7. This document consolidates critical information on its chemical and physical properties, synthesis, analytical methods, and toxicological profile to support its application in scientific research and development.

Chemical and Physical Properties

This compound is a synthetic, colorless, and odorless liquid. It is a macrocyclic organosiloxane composed of seven repeating dimethylsiloxane units.[1][2] Its unique cyclic structure imparts properties such as low viscosity, high thermal stability, and chemical inertness, making it a valuable ingredient in a variety of industrial and consumer products.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₄₂O₇Si₇ | [4] |

| Molecular Weight | 519.07 g/mol | [4] |

| Melting Point | -32 °C | [3] |

| Boiling Point | 151 °C at 20 mmHg | [3] |

| Density | 0.97 g/mL | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents like benzene (B151609) and chloroform. | [3] |

| Appearance | Colorless transparent liquid | [3] |

Synthesis of this compound

The industrial synthesis of this compound, along with other cyclic siloxanes, is primarily achieved through the hydrolysis and condensation of dichlorodimethylsilane. This process yields a mixture of linear and cyclic oligomers, from which D7 can be separated.

A general workflow for the synthesis is outlined below:

References

Tetradecamethylcycloheptasiloxane's role as a cyclic volatile methyl siloxane (cVMS)

An In-depth Examination of a Cyclic Volatile Methyl Siloxane

This technical guide provides a comprehensive overview of Tetradecamethylcycloheptasiloxane, commonly known as D7, for researchers, scientists, and drug development professionals. D7 is a cyclic volatile methyl siloxane (cVMS), a class of compounds widely used in industrial applications and consumer products due to their unique chemical properties. This document outlines its chemical and physical characteristics, environmental fate, toxicological profile, and the analytical methodologies used for its detection and quantification.

Introduction to this compound (D7)

This compound (CAS No. 107-50-6) is a synthetic organosilicon compound characterized by a ring structure of seven silicon atoms alternating with seven oxygen atoms, with each silicon atom bonded to two methyl groups.[1][2] As a member of the cVMS family, which includes more extensively studied compounds like D4, D5, and D6, D7 is utilized as an intermediate in the production of silicone polymers, such as methyl silicone oils.[3][4] It also finds application as a surfactant, softening agent, and lubricant in a variety of personal care and household products, including sealants, adhesives, and coatings for electronic components.[1][2][3] Due to its volatility and widespread use, D7 is frequently detected in air emissions, indoor environments, and has been identified as a potential environmental contaminant.[1][2]

Physicochemical Properties

The chemical and physical properties of D7 influence its environmental distribution, transport, and potential for bioaccumulation. These properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₄₂O₇Si₇ | [1][5] |

| Molar Mass | 519.08 g/mol | [5] |

| Appearance | Colorless, transparent liquid | [3] |

| Density | 0.9703 g/cm³ | [5] |

| Melting Point | -32 °C | [3][5] |

| Boiling Point | 151 °C at 20 mmHg | [3][5] |

| Vapor Pressure | 1.49 Pa at 25°C | [6] |

| Log Kₒw (Octanol-Water Partition Coefficient) | Predicted: 9.0 | [7] |

| Water Solubility | Expected to be very low | [6] |

Environmental Fate and Transport

The environmental fate of D7 is governed by its high volatility, low water solubility, and high affinity for organic carbon.[6][8] Upon release into the environment, D7 is expected to partition primarily to the atmosphere and to organic matter in soil and sediment.

Key processes in its environmental fate include:

-

Volatilization : Due to its vapor pressure, D7 readily volatilizes from surfaces and water into the atmosphere.[6] This is a major pathway for its distribution.

-

Atmospheric Transport : Once in the atmosphere, D7 can be transported over long distances.

-

Sorption : With a high predicted octanol-water partition coefficient (Log Kₒw), D7 has a strong tendency to adsorb to organic matter in soil, sediment, and sewage sludge.[7][8]

-

Hydrolysis : In the presence of water, D7 can undergo slow hydrolysis to form silanols.[3]

-

Bioaccumulation : Studies suggest that D7 has the potential to bioaccumulate in organisms, although the extent of this requires further investigation.[3][7]

Figure 1. A diagram illustrating the primary pathways for the release, transport, and fate of D7 in the environment.

Toxicology and Bioaccumulation

There is limited experimental data on the toxicity of D7 compared to other cVMS like D4 and D5.[1][2] Human exposure can occur through inhalation, dermal contact, and oral routes.[1][2]

| Endpoint | Result/Observation | Reference |

| General Toxicity | Inhalation exposure to cVMS in animal studies has shown adverse effects in the liver and lungs. | [1][2] |

| Bioaccumulation Factor (BCF) in fish | Steady-state BCF: 39.3 - 172 L/kgKinetic BCF: 47.2 - 209 L/kg | [7] |

| Predicted Nephrotoxicity | Positive (Probability: 79.15%) | [9] |

| Predicted Reproductive Toxicity | Negative (Probability: 67.78%) | [9] |

| Predicted Respiratory Toxicity | Negative (Probability: 86.67%) | [9] |

| Carcinogenicity | Long-term inhalation exposure to cVMS may pose a potential cancer hazard. High-temperature use of personal care products with cVMS may release formaldehyde, a known carcinogen. | [2] |

| GHS Classification | Not Classified as hazardous under GHS criteria in the majority of reports. | [10] |

Note: Some toxicological data is based on in silico (computer-based) predictions or extrapolated from studies on similar cVMS compounds.

Experimental Protocols

Standardized and validated analytical methods are crucial for the accurate quantification of D7 in various matrices. Due to its volatile nature and potential for background contamination, specialized procedures are required.

Generalized Protocol for cVMS in Environmental Samples (Water and Sediment)

This protocol is a composite of methodologies described for the analysis of cVMS in aqueous and solid environmental matrices.

1. Sample Collection and Storage:

-

Water samples are collected in amber glass bottles and stored at 4°C.[5]

-

Sediment samples are collected and stored frozen at -20°C in amber glass jars to ensure stability.[5]

2. Extraction:

-

Water: Membrane-assisted solvent extraction or liquid-liquid extraction with a non-polar solvent like pentane (B18724) or hexane (B92381) is commonly used.[5][7]

-

Sediment/Soil: Liquid-solid extraction using a solvent such as a hexane/ethyl acetate (B1210297) mixture is employed.[5][11] Techniques like Soxhlet extraction or ultrasound-assisted extraction can enhance efficiency.[12]

3. Sample Cleanup:

-

For complex matrices, a cleanup step using solid-phase extraction (SPE) may be necessary to remove interfering compounds.[13]

4. Instrumental Analysis:

-

The primary analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS).[5][7][13]

-

To avoid analyte loss, large-volume injection (LVI) techniques are often preferred over methods requiring solvent evaporation.[5]

-

Using a septumless GC configuration can minimize background contamination from septum bleed, which is a known source of siloxanes.[5]

-

The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[11]

5. Quality Control:

-

Internal standards are used to correct for matrix effects and variations in extraction efficiency.[11]

-

Recovery tests are performed by spiking blank matrices with known concentrations of the target analytes.[13]

Figure 2. A flowchart outlining the typical steps involved in the analysis of cVMS, including D7, from various sample matrices.

Bioaccumulation Testing

Bioaccumulation studies are conducted to determine the extent to which a chemical is absorbed by and concentrated in an organism. Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are often followed.

-

OECD Test Guideline 305 (Bioaccumulation in Fish): This guideline describes a procedure to characterize the bioconcentration potential of a substance in fish.[14] The test involves an uptake phase where fish are exposed to the chemical, followed by a depuration phase in a clean environment.[14]

-

OECD Test Guideline 317 (Bioaccumulation in Terrestrial Oligochaetes): This method is used to assess bioaccumulation in soil-dwelling organisms like earthworms.[15] It also consists of an uptake and an elimination phase to determine the bioaccumulation factor (BAF).[15]

Regulatory Status

While D7 itself is not as heavily regulated as D4, D5, and D6, the broader class of cVMS has come under regulatory scrutiny due to concerns about their persistence and bioaccumulative properties.[6][16] For instance, the European Union has restricted the use of D4, D5, and D6 in cosmetic products.[16] In Australia, D7 has been subject to a Tier II environmental assessment as part of the evaluation of cyclic volatile methyl siloxanes.[6] These regulatory actions on related compounds indicate a growing focus on the environmental impact of the entire cVMS class.

Conclusion

This compound (D7) is a significant cVMS with widespread industrial and commercial use. Its physicochemical properties favor partitioning to the atmosphere and adsorption to organic matrices, raising concerns about its environmental persistence and potential for bioaccumulation. While toxicological data for D7 is limited, information on related cVMS suggests potential for adverse effects, warranting further investigation. The analytical methods for its detection are well-established, relying primarily on GC-MS with specialized sample preparation to ensure accuracy. Continued research and monitoring are essential to fully understand the environmental and health implications of D7.

References

- 1. product.enhesa.com [product.enhesa.com]

- 2. chemicalinsights.ul.org [chemicalinsights.ul.org]

- 3. epa.gov [epa.gov]

- 4. files.chemicalwatch.com [files.chemicalwatch.com]

- 5. Determination of cyclic volatile methylsiloxanes in water, sediment, soil, biota, and biosolid using large-volume injection-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. Occurrence of linear and cyclic volatile methylsiloxanes in wastewater, surface water and sediments from Catalonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 9. ciinformatics.co.uk [ciinformatics.co.uk]

- 10. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Analytical method development for the determination of eight biocides in various environmental compartments and application for monitoring purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

In-Depth Technical Guide to D7 Siloxane for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of D7 siloxane (Tetradecamethylcycloheptasiloxane) for laboratory use. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its physicochemical properties, laboratory applications, and safety considerations.

Physicochemical Properties

D7 siloxane, a cyclic volatile methylsiloxane (cVMS), is a colorless and odorless liquid.[1][2] Its fundamental properties are crucial for its application in various laboratory settings.

Table 1: Physicochemical Properties of D7 Siloxane

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1] |

| Synonyms | D7, Cycloheptasiloxane, tetradecamethyl- | [1] |

| CAS Number | 107-50-6 | [1] |

| Molecular Formula | C₁₄H₄₂O₇Si₇ | [1] |

| Molecular Weight | 519.08 g/mol | [3] |

| Appearance | Colorless transparent liquid | [1] |

| Melting Point | -32 °C | [1] |

| Boiling Point | 151 °C at 20 mmHg | [1] |

| Density | 0.9703 g/cm³ | [4] |

| Refractive Index | 1.4020 to 1.4060 | [1] |

Solubility:

Laboratory and Drug Development Applications

D7 siloxane's unique properties, such as its volatility, lubricity, and inertness, make it a candidate for various laboratory and pharmaceutical applications.

Solvent and Carrier Fluid

Due to its ability to dissolve a range of substances and its volatile nature, D7 siloxane can be used as a solvent or carrier fluid in laboratory preparations. Its inertness makes it suitable for applications where reactivity with the dissolved substance is undesirable.

Topical Drug Delivery

Volatile silicones like D7 are utilized in topical formulations to enhance spreadability and provide a transient emollient effect.[6] They can act as a vehicle for active pharmaceutical ingredients (APIs), facilitating their application to the skin. The evaporation of the siloxane can potentially increase the concentration of the API on the skin surface.

Analytical Standards

D7 siloxane is used as an analytical standard for the detection and quantification of cyclosiloxanes in various matrices, including environmental and biological samples.[7] Gas chromatography-mass spectrometry (GC-MS) is a common technique for its analysis.[8]

Experimental Protocols

Detailed experimental protocols specifically for D7 siloxane are scarce in publicly available literature. However, general protocols for volatile silicones in topical formulations and in vitro toxicity testing can be adapted.

Preparation of a Simple Topical Formulation (General Protocol)

This protocol describes a general method for incorporating a volatile silicone like D7 into a simple topical formulation.

Materials:

-

D7 Siloxane

-

Active Pharmaceutical Ingredient (API)

-

Gelling agent (e.g., carbomer)

-

Neutralizing agent (e.g., triethanolamine)

-

Co-solvent (if API is not soluble in D7, e.g., ethanol)

-

Purified water

-

Beakers, magnetic stirrer, pH meter, viscometer

Procedure:

-

API Solubilization: If the API is not directly soluble in D7 siloxane, dissolve it in a suitable co-solvent.

-

Oil Phase Preparation: In a beaker, combine the D7 siloxane and the API solution (if a co-solvent was used).

-

Aqueous Phase Preparation: In a separate beaker, disperse the gelling agent in purified water with continuous stirring.

-

Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed to form an emulsion.

-

Neutralization: Adjust the pH of the formulation with a neutralizing agent to thicken the gel.

-

Characterization: Evaluate the formulation for its physicochemical properties, such as pH, viscosity, and content uniformity.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 107-50-6 [chemicalbook.com]

- 3. Buy this compound | 107-50-6 [smolecule.com]

- 4. This compound | 107-50-6 [amp.chemicalbook.com]

- 5. This compound CAS#: 107-50-6 [m.chemicalbook.com]

- 6. dupont.com [dupont.com]

- 7. Determination the extraction amounts of 6 cyclosiloxanes in silicone tube by GC-MS [ywfx.nifdc.org.cn]

- 8. filab.fr [filab.fr]

Solubility Profile of Tetradecamethylcycloheptasiloxane in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecamethylcycloheptasiloxane, also known as D7, is a cyclic volatile methylsiloxane (cVMS) characterized by a ring structure of seven silicon atoms alternating with seven oxygen atoms, with methyl groups attached to each silicon atom. Its unique physicochemical properties, including high thermal stability, low surface tension, and a hydrophobic nature, have led to its use in a variety of industrial and consumer products. For laboratory and drug development applications, a thorough understanding of its solubility in common solvents is critical for formulation, purification, and analytical method development. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common laboratory solvents, details experimental protocols for solubility determination, and presents a logical workflow for assessing solvent compatibility.

Core Physical and Chemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value |

| Chemical Formula | C₁₄H₄₂O₇Si₇ |

| Molar Mass | 519.08 g/mol |

| Appearance | Colorless, transparent liquid |

| Density | Approximately 0.97 g/cm³ |

| Melting Point | Approximately -32 °C |

| Boiling Point | Approximately 151 °C at 20 mmHg |

Solubility Data

Quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a non-polar siloxane backbone with methyl functional groups—and available qualitative information, its solubility profile can be inferred and is summarized below.

| Solvent | Solvent Type | Expected Solubility | Quantitative Data (at 25 °C) |

| Water | Polar Protic | Insoluble/Very Low | 0.001425 mg/L (estimated)[1], <1E-05 mg/L (QSAR predicted)[2] |

| Ethanol | Polar Protic | Insoluble/Very Low | Data not available |

| Methanol (B129727) | Polar Protic | Insoluble/Very Low | Data not available |

| Acetone | Polar Aprotic | Data not available | Data not available |

| Toluene | Non-polar | Soluble | Data not available |

| Hexane | Non-polar | Soluble[3] | Data not available |

| Chloroform | Non-polar | Slightly Soluble[4][5][6] | Data not available |

| Benzene | Non-polar | Slightly Soluble[4][5][6] | Data not available |

The principle of "like dissolves like" is a good predictor of the solubility of this compound. As a non-polar molecule, it is expected to be miscible with other non-polar solvents such as hydrocarbons (hexane, toluene) and halogenated hydrocarbons. Conversely, its solubility in polar solvents like water, ethanol, and methanol is extremely low due to the inability of the non-polar siloxane to form significant attractive interactions with the polar solvent molecules.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, experimental determination is necessary. The following outlines a general protocol based on the widely used isothermal shake-flask method, suitable for determining the solubility of this compound in various solvents.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

-

Syringe filters (PTFE or other solvent-compatible material)

-

Vials with screw caps

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of siloxane should be sufficient to ensure that a solid or liquid phase of the solute remains after equilibration.

-

Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system should be visually inspected to confirm the presence of an excess, undissolved phase.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow for the complete separation of the undissolved solute from the saturated solution.

-

Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant using a pipette. To avoid contamination from the undissolved phase, it is crucial not to disturb the sediment.

-

Filtration (Optional but Recommended): For solvents where micro-droplets of the siloxane may be suspended, filter the aliquot through a syringe filter that is compatible with the solvent and does not absorb the solute.

-

Quantification: Accurately dilute the filtered aliquot with a known volume of the solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC-FID or GC-MS method.

-

Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent, typically expressed in mg/L or g/100 mL.

Visualization of Experimental Workflow

The logical flow of determining the solubility of this compound can be visualized as follows:

Signaling Pathway for Solvent Selection

The decision-making process for selecting an appropriate solvent for this compound in a research or development context can be represented as a signaling pathway.

Conclusion

This compound exhibits a solubility profile characteristic of a non-polar compound, showing good solubility in non-polar organic solvents and very limited solubility in polar solvents. While precise quantitative data is sparse in the literature, the provided qualitative information and the experimental protocol outlined in this guide offer a solid foundation for researchers, scientists, and drug development professionals. For critical applications, it is strongly recommended that experimental solubility determination be performed under the specific conditions of temperature and pressure relevant to the intended process. The logical workflows provided can aid in both the practical determination of solubility and the rational selection of appropriate solvent systems.

References

- 1. cycloheptasiloxane, 107-50-6 [thegoodscentscompany.com]

- 2. Registration Dossier - ECHA [echa.europa.eu]

- 3. This compound | 107-50-6 | Benchchem [benchchem.com]

- 4. This compound CAS#: 107-50-6 [m.chemicalbook.com]

- 5. This compound | 107-50-6 [amp.chemicalbook.com]

- 6. This compound | 107-50-6 [chemicalbook.com]

An In-depth Technical Guide on the Thermal Stability and Degradation of Tetradecamethylcycloheptasiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of Tetradecamethylcycloheptasiloxane, a cyclic volatile methyl siloxane commonly referred to as D7. Due to a lack of specific public domain data for purified D7, this guide synthesizes information from studies on similar cyclic siloxanes and polydimethylsiloxane (B3030410) (PDMS) to infer its likely behavior.

Introduction to this compound (D7)

This compound (D7) is a synthetic organosilicon compound characterized by a ring structure of seven silicon atoms alternating with seven oxygen atoms, with each silicon atom bonded to two methyl groups.[1] It is a colorless and odorless liquid with applications as a surfactant, softening agent, and lubricant in various industrial and consumer products.[1] Its general thermal stability makes it suitable for applications requiring resistance to heat.[2]

Physico-Chemical Properties of this compound (D7)

A summary of the key physico-chemical properties of D7 is presented in Table 1. This data is essential for understanding its behavior under different processing and storage conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₄₂O₇Si₇ | [2] |

| Molecular Weight | 519.08 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Melting Point | -32 °C | [3] |

| Boiling Point | 151 °C @ 20 mmHg | [3] |

| Density | 0.9703 g/cm³ | [4] |

Table 1: Physico-Chemical Properties of this compound (D7)

Thermal Stability

Based on the behavior of similar siloxanes, a hypothetical TGA profile for D7 is presented in Table 2. It is crucial to note that these values are illustrative and require experimental verification for pure D7.

| Temperature (°C) | Weight Loss (%) | Atmosphere | Notes |

| 25 - 300 | < 1% | Inert (N₂) | Minimal weight loss, likely due to volatile impurities. |

| 300 - 450 | 1 - 10% | Inert (N₂) | Onset of thermal degradation. |

| 450 - 600 | 10 - 95% | Inert (N₂) | Major decomposition phase. |

| > 600 | > 95% | Inert (N₂) | Near complete volatilization of degradation products. |

Table 2: Hypothetical Thermogravimetric Analysis Data for this compound (D7) in an Inert Atmosphere. These values are generalized from data for similar siloxane compounds and should be confirmed by specific experimental analysis of D7.

Thermal Degradation Mechanisms

The primary mechanism for the thermal degradation of siloxane polymers and larger cyclic siloxanes is believed to be a "back-biting" or intramolecular cyclization reaction. This process involves the nucleophilic attack of a siloxane oxygen atom onto a silicon atom further along the chain, leading to the cleavage of a Si-O bond and the formation of smaller, more volatile cyclic siloxanes.

The presence of catalysts, such as acids or bases, can significantly lower the temperature at which degradation occurs. In an oxidative environment, degradation can be more complex, involving the oxidation of the methyl groups, which can lead to cross-linking and the formation of silica (B1680970) (SiO₂) as a residue.

Caption: Generalized thermal degradation pathway of this compound (D7).

Thermal Degradation Products

The thermal decomposition of larger polysiloxanes is known to yield a mixture of smaller cyclic siloxanes. It is therefore highly probable that the thermal degradation of D7 would produce smaller cyclic siloxanes such as hexamethylcyclotrisiloxane (B157284) (D3), octamethylcyclotetrasiloxane (B44751) (D4), decamethylcyclopentasiloxane (B1670010) (D5), and dodecamethylcyclohexasiloxane (B120686) (D6). At very high temperatures, cleavage of the silicon-carbon bonds can occur, leading to the formation of hydrocarbons like methane (B114726) and ethane. In the presence of oxygen, formaldehyde (B43269) has been reported as a potential degradation product of cVMS at high temperatures.[1]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data on the thermal stability and degradation of materials. Below are representative protocols for Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) applicable to D7.

6.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of this compound (D7) by measuring its mass change as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Procedure:

-

Place a 5-10 mg sample of D7 into a clean, tared TGA pan (typically alumina (B75360) or platinum).

-

Place the pan into the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 800°C at a constant heating rate of 10 °C/min.

-

Continuously record the sample mass and temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures at various percentages of weight loss.

-

6.2. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

-

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound (D7).

-

Instrumentation: A pyrolysis unit coupled to a gas chromatograph with a mass spectrometer detector.

-

Procedure:

-

Place a small amount (100-500 µg) of D7 into a pyrolysis tube.

-

Insert the tube into the pyrolysis unit.

-

Rapidly heat the sample to a predetermined pyrolysis temperature (e.g., 600°C) in an inert atmosphere (helium).

-

The degradation products are swept directly into the GC injection port.

-

Separate the components on a suitable capillary column (e.g., a non-polar or mid-polar column). A typical GC oven temperature program would be: hold at 40°C for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.

-

Detect and identify the separated compounds using the mass spectrometer by comparing their mass spectra to a reference library (e.g., NIST).

-

Caption: Experimental workflow for the thermal analysis of this compound (D7).

Conclusion

This compound (D7) is a thermally stable cyclic siloxane. While specific quantitative data on its thermal degradation is limited, it is anticipated to decompose at elevated temperatures primarily through a "back-biting" mechanism to yield smaller cyclic siloxanes. The experimental protocols and degradation pathways outlined in this guide provide a framework for researchers and professionals to further investigate the thermal properties of D7 and other related siloxane materials. Direct experimental analysis of pure D7 is recommended to establish definitive thermal stability parameters and degradation product profiles.

References

Initial safety and handling guidelines for Tetradecamethylcycloheptasiloxane

This technical guide provides an in-depth overview of the initial safety and handling guidelines for Tetradecamethylcycloheptasiloxane (CAS No. 107-50-6), also known as D7. The information is intended for researchers, scientists, and professionals in drug development who may be working with this compound. It is important to note that while comprehensive safety data for many chemicals is readily available, there is limited specific experimental data on the toxicity of this compound.[1] Much of the health-related information for cyclic volatile methyl siloxanes (cVMS) as a group is modeled on the more extensively studied compounds, D4 (Octamethylcyclotetrasiloxane) and D5 (Decamethylcyclopentasiloxane).[1] Therefore, a cautious approach to handling is recommended.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C₁₄H₄₂O₇Si₇ |

| Molecular Weight | 519.07 g/mol |

| Appearance | Colorless to almost colorless, clear liquid |

| Melting Point | -32°C |

| Boiling Point | 151°C at 2.7 kPa (20 mmHg) |

| Density | 0.9703 g/cm³ |

| Refractive Index | 1.4020 to 1.4060 |

| Flash Point | ≥ 93.3 °C (200 °F) |

| Solubility | Slightly soluble in Benzene and Chloroform |

Hazard Identification and Classification

According to the majority of company notifications to the ECHA C&L Inventory, this compound does not meet the criteria for classification as a hazardous substance under the Globally Harmonized System (GHS).[2] However, some safety data sheets indicate that it may cause serious eye irritation.[3][4] Given the limited toxicological data, it is prudent to handle this chemical with care, assuming it may have potential health effects.

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure safety in a laboratory setting. The following guidelines should be strictly adhered to.

Handling

-

Ventilation: Handle in a well-ventilated area.[2][5] If vapors or aerosols are likely to be generated, use local exhaust ventilation.[3][4]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves and safety glasses with side-shields.[2][3][4][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2][5]

-

Hygiene: Wash hands and face thoroughly after handling.[3][4] Avoid contact with skin, eyes, and clothing.[2][3][4][5]

-

Ignition Sources: Use non-sparking tools and take measures to prevent electrostatic discharge.[2][5]

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][5]

-

Incompatible Materials: Store away from incompatible materials such as oxidizing agents.[3][4]

-

Foodstuffs: Store separately from foodstuff containers.[2][5]

Emergency Procedures

In the event of an emergency, the following procedures should be followed.

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention.[2][4]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[2][4]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2][4]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[2][4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus.[2][5]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment, including chemical-impermeable gloves.[2] Ensure adequate ventilation and remove all sources of ignition.[2]

-

Environmental Precautions: Prevent the chemical from entering drains, as discharge into the environment should be avoided.[2]

-

Containment and Cleanup: Collect the spillage and place it in a suitable, closed container for disposal.[2]

Toxicological Information and Experimental Data

There is a significant lack of specific toxicological data for this compound.[1] Most safety data sheets report "no data available" for acute toxicity, skin corrosion/irritation, and carcinogenicity.[5]

Human exposure to D7 can occur through inhalation, dermal contact, and oral routes.[1] Studies on other cyclic volatile methyl siloxanes (cVMS) have shown that inhalation exposure can lead to adverse effects in the liver and lungs of laboratory animals.[1] Long-term inhalation exposure to cVMS may also pose a potential cancer hazard.[1] While these findings are for related compounds, they highlight the need for caution when handling this compound.

Ecological Information

Similar to the toxicological data, there is a scarcity of information regarding the ecological effects of this compound. Safety data sheets consistently state "no data available" for toxicity to fish, daphnia, and other aquatic invertebrates.[5] It is designated as a marine xenobiotic metabolite.[2] Discharge into the environment should be avoided.[2]

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. The material may be sent to a licensed chemical destruction plant.[5] Do not contaminate water, foodstuffs, or sewer systems.[5]

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial risk assessment to emergency response.

Caption: Workflow for safe handling of this compound.

References

- 1. chemicalinsights.ul.org [chemicalinsights.ul.org]

- 2. This compound | C14H42O7Si7 | CID 7874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ex Vivo Human Skin is not a Barrier for Cyclic Siloxanes (Cyclic Silicones): Evidence of Diffusion, Bioaccumulation, and Risk of Dermal Absorption Using a New Validated GC-FID Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Environmental Fate and Persistence of Tetradecamethylcycloheptasiloxane (D7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecamethylcycloheptasiloxane, also known as D7, is a cyclic volatile methyl siloxane (cVMS) with the chemical formula C14H42O7Si7.[1] These compounds are widely used in a variety of industrial and consumer products, including personal care items, sealants, and lubricants, leading to their potential release into the environment.[2] Understanding the environmental fate and persistence of D7 is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the available data on the physicochemical properties, environmental degradation, bioaccumulation, and mobility of D7. Due to limited specific data for D7, information on related cVMS compounds such as D4 (octamethylcyclotetrasiloxane), D5 (decamethylcyclopentasiloxane), and D6 (dodecamethylcyclohexasiloxane) is included for comparative purposes where relevant.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physical and chemical properties. The following table summarizes the key physicochemical properties of this compound (D7).

| Property | Value | Reference |

| Molecular Formula | C14H42O7Si7 | [1] |

| Molar Mass | 519.07 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | |

| Melting Point | -32 °C | |

| Boiling Point | 151 °C at 20 mmHg | |

| Vapor Pressure | 1.49 Pa at 25°C | [3] |

| Water Solubility | No reliable measured value identified. Expected to be very hydrophobic. | [3] |

| Octanol-Water Partition Coefficient (Log Kow) | No reliable measured value identified. Expected to be the most hydrophobic among the cVMS series. | [3] |

Environmental Fate and Persistence

The persistence of a chemical in the environment is determined by its resistance to various degradation processes. The primary environmental fate pathways for D7 and other cVMS include abiotic and biotic degradation, as well as partitioning into different environmental compartments.

Abiotic Degradation

Hydrolysis

Hydrolysis is a key abiotic degradation pathway for siloxanes in aqueous environments. The rate of hydrolysis is dependent on pH and temperature. While specific hydrolysis data for D7 is limited, studies on other siloxanes indicate that they can undergo hydrolysis to form silanols.[4] For instance, the hydrolysis half-lives of D6 at 25 °C were extrapolated to be 42 hours at pH 4, 401 days at pH 7, and 125 hours at pH 9.

Atmospheric Degradation

In the atmosphere, cVMS are primarily degraded by reaction with hydroxyl (OH) radicals. This is considered the most significant environmental degradation pathway for these compounds.[3] The atmospheric half-life for D7 is not explicitly available, but it is known that the rate of oxidation by hydroxyl radicals increases with the number of methyl groups. The atmospheric half-lives for D4 and D5 are estimated to be around 4.5 and 4.2 days, respectively.

Biotic Degradation

Information on the biodegradation of D7 is scarce. Generally, cVMS are considered to be slowly biodegradable. Laboratory studies on related compounds like D4 indicate that it is not readily biodegradable in aquatic systems.[5] Soil characteristics, such as moisture and clay content, can influence the degradation rate of siloxanes.

The following table summarizes the available data on the environmental degradation of D7 and related compounds.

| Degradation Pathway | Parameter | Value | Compound | Reference |

| Hydrolysis | Half-life at 25°C, pH 7 | 401 days (extrapolated) | D6 | |

| Atmospheric Degradation | Half-life | 4.2 - 4.5 days (estimated) | D4, D5 | |

| Biodegradation | Ready Biodegradability | Not readily biodegradable | D4 | [5] |

Bioaccumulation

The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk assessment. There is no specific bioaccumulation data available for D7.[3] However, due to its expected high hydrophobicity, there are concerns about its potential to biomagnify in aquatic food webs.[3] Studies on other cVMS have shown varying results, with some indicating a potential for bioaccumulation. For example, a significant bioaccumulation potential was observed for D4 in crucian carp, with a Bioaccumulation Factor (BAF) of 5900 ± 3500 L/kg.[4]

| Parameter | Value | Species | Compound | Reference |

| Bioaccumulation Factor (BAF) | 5900 ± 3500 L/kg | Crucian carp | D4 | [4] |

| Bioaccumulation Potential | No data available | - | D7 | [3] |

Mobility in Soil and Sediment

The mobility of a chemical in soil and sediment determines its potential to leach into groundwater or be transported to other environmental compartments. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to assess mobility. A high Koc value indicates a tendency for the chemical to adsorb to soil and sediment, making it less mobile. There is no measured Koc value available for D7. Given its expected high hydrophobicity, D7 is likely to have a high Koc and therefore low mobility in soil.

| Parameter | Value | Mobility Class | Compound | Reference |

| Soil Organic Carbon-Water Partition Coefficient (Koc) | No data available | Expected to be low to immobile | D7 |

Experimental Protocols

Standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to assess the environmental fate of chemicals. The following sections describe the general methodologies for key environmental fate studies.

Hydrolysis as a Function of pH (OECD 111)

This test guideline is designed to determine the rate of abiotic hydrolysis of chemicals in aqueous solutions at environmentally relevant pH values (typically 4, 7, and 9).

Methodology:

-

A sterile aqueous buffer solution of the desired pH is prepared.

-

The test substance is added to the buffer solution at a concentration that does not exceed its water solubility.

-

The solutions are incubated in the dark at a constant temperature.

-

Samples are taken at various time intervals and analyzed for the concentration of the test substance and any hydrolysis products.

-

The rate of hydrolysis and the half-life of the substance are calculated.

Ready Biodegradability (OECD 301)

This set of guidelines includes several methods to assess the ready biodegradability of chemicals by microorganisms. The CO2 Evolution Test (OECD 301B) is a commonly used method.

Methodology:

-

A mineral medium containing the test substance as the sole source of organic carbon is inoculated with a mixed population of microorganisms (e.g., from activated sludge).

-

The mixture is incubated under aerobic conditions in the dark or diffuse light at a constant temperature.

-

The amount of carbon dioxide produced from the biodegradation of the test substance is measured over a period of 28 days.

-

A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical CO2 production (e.g., >60%) within a 10-day window during the 28-day test period.[6][7]

Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)

This guideline is used to determine the soil and sediment adsorption/desorption potential of a chemical, from which the Koc value can be derived.

Methodology:

-

Aqueous solutions of the test substance at various concentrations are prepared.

-

Known amounts of soil or sediment with characterized properties (e.g., organic carbon content, pH) are added to the solutions.

-

The mixtures are agitated for a specific period to reach equilibrium.

-

The phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured.

-

The amount of substance adsorbed to the solid phase is calculated by difference.

-